![molecular formula C12H12N2O3S B2827701 Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate CAS No. 18593-82-3](/img/structure/B2827701.png)
Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate, also known as EHQTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EHQTA is a derivative of quinazoline, a heterocyclic organic compound that is widely used in the synthesis of various drugs and biologically active molecules.
Scientific Research Applications
- Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate has shown promise as an antitumor agent. Researchers have explored its potential to inhibit tumor growth and metastasis, making it a subject of interest in cancer research .
- The compound exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Additionally, its anticancer properties make it a candidate for drug development .
- Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate has demonstrated antibacterial effects against various pathogens. Researchers investigate its use in developing novel antibiotics and combating bacterial infections .
- Studies suggest that this compound possesses antifungal properties. It may serve as a basis for designing new antifungal drugs or formulations .
- Quinazoline derivatives, including this compound, have been explored for their anticonvulsant effects. Researchers investigate their ability to modulate neuronal activity and prevent seizures .
- Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate interacts with 5-HT receptors. These receptors play a crucial role in neurotransmission and mood regulation. Understanding its binding affinity and effects on these receptors is essential for potential therapeutic applications .
Antitumor Activity
Antioxidant and Anticancer Properties
Antibacterial Applications
Antifungal Potential
Anticonvulsant Activity
5-Hydroxytryptamine (5-HT) Receptor Ligand
Mechanism of Action
Target of Action
Ethyl 2-(4-hydroxyquinazolin-2-ylthio)acetate is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones class of compounds has been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development . .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with biological systems in a variety of ways, contributing to their diverse pharmaceutical and biological activities .
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones, the parent compounds, have roles in natural and synthetic chemistry and exhibit various biologically and pharmacological activities .
Result of Action
It is known that 4-hydroxy-2-quinolones, the parent compounds, have various pharmaceutical and biological activities .
properties
IUPAC Name |
ethyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-10(15)7-18-12-13-9-6-4-3-5-8(9)11(16)14-12/h3-6H,2,7H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKGYAGUEJPPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.